molecular formula C16H16N2O4 B13395339 Cbz-4'-pyridyl-L-Ala CAS No. 37535-53-8

Cbz-4'-pyridyl-L-Ala

Cat. No.: B13395339
CAS No.: 37535-53-8
M. Wt: 300.31 g/mol
InChI Key: OZAKUELEMVNARK-AWEZNQCLSA-N
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Description

Cbz-4’-pyridyl-L-Ala, also known as carboxybenzyl-4’-pyridyl-L-alanine, is a compound that features a carboxybenzyl (Cbz) protecting group attached to the amino acid L-alanine, with a pyridyl group at the 4’ position. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-4’-pyridyl-L-Ala typically involves the protection of the amino group of L-alanine using the carboxybenzyl (Cbz) group. This is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide. The pyridyl group is then introduced via a coupling reaction with 4-pyridylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

In an industrial setting, the production of Cbz-4’-pyridyl-L-Ala can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated peptide synthesizers can also enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Cbz-4’-pyridyl-L-Ala undergoes various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized to form N-oxides.

    Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridyl N-oxides.

    Reduction: L-alanine with a free amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-4’-pyridyl-L-Ala has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Cbz-4’-pyridyl-L-Ala involves its role as a protected amino acid derivative. The Cbz group protects the amino group during peptide synthesis, preventing unwanted side reactions. The pyridyl group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Cbz-4’-pyridyl-D-Ala: The D-isomer of Cbz-4’-pyridyl-L-Ala, used in similar applications but with different stereochemistry.

    Cbz-4’-pyridyl-Gly: A glycine derivative with similar protecting and functional groups.

    Cbz-4’-pyridyl-Val: A valine derivative with similar protecting and functional groups.

Uniqueness

Cbz-4’-pyridyl-L-Ala is unique due to its specific combination of the Cbz protecting group and the pyridyl functional group, which provides stability and reactivity in peptide synthesis. Its ability to form metal complexes also distinguishes it from other protected amino acids .

Properties

CAS No.

37535-53-8

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

OZAKUELEMVNARK-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=NC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O

Origin of Product

United States

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